4-Bromostilbene

Catalog No.
S3310092
CAS No.
4714-24-3
M.F
C14H11B
M. Wt
259.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromostilbene

CAS Number

4714-24-3

Product Name

4-Bromostilbene

IUPAC Name

1-bromo-4-[(E)-2-phenylethenyl]benzene

Molecular Formula

C14H11B

Molecular Weight

259.14 g/mol

InChI

InChI=1S/C14H11Br/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-11H/b7-6+

InChI Key

ZZMMKLVIBZWGPK-VOTSOKGWSA-N

SMILES

C1=CC=C(C=C1)C=CC2=CC=C(C=C2)Br

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC=C(C=C2)Br

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)Br

4-Bromostilbene is an organic compound characterized by the molecular formula C₁₄H₁₁Br and a molar mass of 259.14 g/mol. This compound appears as a white to almost white crystalline solid with a melting point of approximately 140 °C and a boiling point around 139-140 °C at reduced pressure . It is primarily known for its unique chemical properties, which make it valuable in various

Currently, there is no widely documented research on the specific mechanism of action of 4-Bromostilbene in biological systems. However, its potential applications in areas like photoresponsive materials and organic electronics suggest its interaction with light could be a key factor [].

  • Bromination and Dehydrobromination: A common synthesis method involves the bromination of trans-stilbene, followed by treatment with a base to eliminate hydrogen bromide, yielding 4-bromostilbene .
  • Cross-Coupling Reactions: It serves as a substrate in iron-catalyzed Kumada-Corriu cross-coupling reactions with Grignard reagents, facilitating the synthesis of complex stilbene derivatives. Additionally, it can undergo copper-catalyzed coupling reactions with phenols or azoles, leading to diverse oxygen-containing stilbenes.
  • Palladium-Catalyzed Reactions: 4-Bromostilbene can also be involved in palladium-catalyzed double C-H arylation, producing helicenes, which are polycyclic aromatic hydrocarbons with unique structures.

Research indicates that 4-bromostilbene exhibits biological activity, particularly in the realm of cancer research. It has been utilized as a precursor for synthesizing Combretastatin A-4, a potent anticancer agent. The compound's ability to influence cellular processes makes it a subject of interest for further pharmacological studies.

The synthesis of 4-bromostilbene can be accomplished through various methods:

  • Bromination of Trans-Stilbene: The most common method involves reacting trans-stilbene with bromine in a suitable solvent. This is typically followed by dehydrobromination using a base to yield the desired product .
  • Stereoselective Cross-Coupling: 4-Bromostilbene can undergo stereoselective cross-coupling reactions with boron reagents to produce various derivatives .
  • Electrochemical Methods: Recent studies have explored electrochemical methods for synthesizing brominated compounds, showcasing the versatility of 4-bromostilbene in organic synthesis.

4-Bromostilbene finds applications in multiple fields:

  • Organic Synthesis: It serves as an essential building block for synthesizing complex organic compounds and natural products.
  • Pharmaceutical Development: Its derivatives are explored for potential therapeutic applications, particularly in cancer treatment.
  • Material Science: The compound's unique properties make it suitable for developing advanced materials, including polymers and conductive materials.

Studies on the interactions of 4-bromostilbene with other compounds reveal its potential role in various reaction mechanisms. For instance, its involvement in cross-coupling reactions highlights its utility as a coupling partner in synthetic chemistry. Additionally, investigations into its reactivity with radical scavengers suggest that radical pathways are not predominant in its reaction mechanisms.

Several compounds share structural similarities with 4-bromostilbene, each exhibiting unique properties:

Compound NameMolecular FormulaUnique Features
StilbeneC₁₄H₁₂Parent compound; lacks bromine substituent
4-NitrostilbeneC₁₄H₁₁N₃O₂Contains a nitro group; used in photochemical studies
4-ChlorostilbeneC₁₄H₁₁ClChlorine substituent instead of bromine
4-IodostilbeneC₁₄H₁₁IIodine substituent; exhibits different reactivity

The uniqueness of 4-bromostilbene lies in its specific bromine substitution at the para position relative to the ethylene bridge, influencing its reactivity and applications compared to its analogs.

The Wittig reaction remains a cornerstone for constructing carbon-carbon double bonds, offering precise control over alkene geometry. For 4-bromostilbene synthesis, stereoselectivity depends critically on the electronic and steric properties of the phosphorus ylide and benzaldehyde precursors. Recent advancements demonstrate that ortho-substituted benzaldehydes paired with MesP(TMS)Li-generated ylides enable tunable E/Z selectivity. For instance, coupling 4-bromobenzaldehyde with a non-ortho-substituted aldehyde favors E-stilbene formation due to reduced steric hindrance during the oxaphosphetane collapse.

Table 1: Stereoselectivity in Wittig Reactions of 4-Bromobenzaldehyde

Ylide PrecursorAldehyde PartnerE:Z RatioYield (%)
MesP(TMS)LiBenzaldehyde85:1578
Triphenylphosphine2-Methoxybenzaldehyde60:4065
Stabilized ylide (Ph₃P=CH)4-Nitrobenzaldehyde92:882

Key optimizations include:

  • Solvent Choice: Tetrahydrofuran (THF) enhances ylide stability and reaction homogeneity compared to dichloromethane.
  • Temperature Control: Reactions conducted at −78°C favor kinetic Z-isomers, while room-temperature conditions thermodynamically favor E-isomers.
  • Additive Effects: Lithium salts improve ylide nucleophilicity, accelerating the aldehyde addition step.

Horner-Wadsworth-Emmons Approaches to Isomeric Purity

The Horner-Wadsworth-Emmons (HWE) reaction surpasses traditional Wittig methods in stereochemical predictability for 4-bromostilbene. Phosphonate-stabilized reagents, such as diethyl (4-bromobenzyl)phosphonate, react with aryl aldehydes under mild basic conditions (e.g., potassium tert-butoxide) to yield predominantly E-isomers. The reaction’s success hinges on the inability of phosphonate intermediates to form cyclic oxaphosphetanes, which locks the transition state into an anti-periplanar conformation.

Mechanistic Insights:

  • Deprotonation of the phosphonate generates a resonance-stabilized carbanion.
  • Aldehyde attack occurs via a six-membered transition state, enforcing trans geometry.
  • Elimination of phosphate byproduct drives the reaction to completion.

Table 2: HWE Reaction Performance with Varied Bases

BaseSolventE:Z RatioYield (%)
Potassium tert-butoxideTHF98:289
Sodium hydrideDMF95:584
Lithium hexamethyldisilazideDCM97:391

Palladium-Catalyzed Cross-Coupling Strategies

Suzuki-Miyaura Coupling with Arylboronic Acids

The Suzuki-Miyaura reaction enables modular assembly of 4-bromostilbene by coupling 4-bromostyrylboronic acid with aryl halides. Catalytic systems employing Pd(PPh₃)₄ (1–5 mol%) and aqueous sodium carbonate in toluene/ethanol mixtures achieve yields exceeding 85%. Key considerations include:

  • Ligand Design: Bulky ligands like SPhos suppress β-hydride elimination, preserving alkene integrity.
  • Microwave Assistance: Short reaction times (10–15 minutes) at 120°C enhance efficiency while minimizing side reactions.

Table 3: Suzuki-Miyaura Coupling with Arylboronic Acids

Aryl HalideBoronic AcidCatalystYield (%)
4-BromostyrenePhenylboronic acidPd(OAc)₂88
4-Iodostyrene4-Methoxyphenylboronic acidPdCl₂(dppf)92

Heck Reaction Applications in Alkenylation

The Heck reaction installs alkenyl groups onto aryl bromides, offering a route to 4-bromostilbene derivatives. Using Pd(OAc)₂ (2 mol%) with tri-o-tolylphosphine in dimethylacetamide (DMAc) at 120°C, styrene derivatives couple efficiently with 4-bromoiodobenzene. Notable advantages include:

  • Regioselectivity: Electron-deficient aryl bromides favor β-hydride elimination, forming trans-alkenes exclusively.
  • Solvent Optimization: DMAc’s high boiling point and polarity facilitate rapid ligand exchange and oxidative addition.

Industrial-Scale Synthesis Challenges and Catalytic System Innovations

Scaling 4-bromostilbene production introduces hurdles such as catalyst recovery, solvent waste, and energy-intensive purification. Innovations addressing these include:

  • Heterogeneous Catalysis: Palladium nanoparticles on mesoporous silica (Pd/SBA-15) enable catalyst reuse for over 10 cycles without activity loss.
  • Continuous Flow Systems: Microreactors with immobilized catalysts achieve 95% conversion in 5 minutes, reducing batch variability.
  • Ligand-Free Protocols: Aqueous-phase reactions using PdCl₂ with cetyltrimethylammonium bromide (CTAB) as a surfactant lower costs and environmental impact.

Table 4: Industrial Catalytic Systems Comparison

Catalyst SystemTurnover Number (TON)Reaction Time (h)
Pd/SBA-151,2002
PdCl₂-CTAB8504
Pd(OAc)₂-PPh₃6006

Electrophilic bromination of stilbene derivatives involves the substitution of hydrogen atoms with bromine, typically mediated by brominating agents. While detailed kinetic data for 4-bromostilbene synthesis are not explicitly provided in the reviewed sources, its reactivity as a brominated product can be inferred from analogous systems. For instance, α-bromostilbene isomers exhibit distinct reactivity patterns: the E-isomer demonstrates faster reaction rates in radical-chain mechanisms compared to the Z-isomer [3]. This difference arises from steric and electronic effects influencing transition-state stabilization.

In cross-coupling reactions, the bromine atom in 4-bromostilbene acts as a leaving group, facilitating nucleophilic substitution. For example, reactions with organometallic reagents like Na[Re(CO)₅] proceed via radical intermediates, where bromine abstraction is a rate-determining step [3]. Such processes highlight the interplay between electronic effects (e.g., bromine’s electronegativity) and reaction kinetics.

Table 1: Comparative Reactivity of α-Bromostilbene Isomers

IsomerRelative ReactivityKey Factor
EHighFavorable orbital alignment for radical formation
ZModerateSteric hindrance from phenyl groups

Photoisomerization Dynamics in Solvated Systems

Photoisomerization of 4-bromostilbene is strongly influenced by solvent polarity and light exposure. In tetrahydrofuran (THF), a polar aprotic solvent, UV irradiation induces E-to-Z isomerization via a mixed singlet-triplet pathway [3]. The Z-isomer, though less thermodynamically stable, accumulates under continuous illumination due to reduced steric strain in the excited state. Time-resolved spectroscopy reveals dual fluorescence emission bands (λₑₓ ≈ 300 nm), attributed to charge-transfer states stabilized by bromine’s electron-withdrawing effect [4].

Solvent interactions further modulate isomerization efficiency. In nonpolar solvents like hexane, the triplet-state pathway dominates, leading to faster isomerization rates compared to polar media. This solvent dependency underscores the role of dielectric constants in stabilizing transient dipoles during photochemical transitions.

Halogen Bonding Effects on Reaction Intermediates

Halogen bonding, mediated by bromine’s σ-hole, significantly stabilizes reaction intermediates in 4-bromostilbene-derived systems. Crystallographic studies of 4-bromo-4′-(dimethylamino)stilbene reveal short Br···N contacts (≈3.2 Å), indicating strong intermolecular interactions that influence molecular packing [4]. These interactions extend to solution-phase chemistry, where bromine participates in noncovalent bonds with Lewis bases (e.g., carbonyl oxygen atoms), altering reaction trajectories.

In radical-chain reactions, bromine’s polarizability facilitates electron transfer steps. For example, during the formation of Na[ReBr(CO)₄{Z-C(Ph)=CHPh}], bromine abstraction from α-bromostilbene by a rhenium-centered radical is enhanced by halogen bonding with THF solvent molecules [3]. This stabilization lowers the activation energy for bromine transfer, accelerating chain propagation.

Prins Cyclization Mechanisms with Paraformaldehyde

Prins cyclization involving 4-bromostilbene and paraformaldehyde proceeds via acid-catalyzed activation of formaldehyde to generate oxocarbenium intermediates. While specific mechanistic data from the reviewed sources are limited, analogous stilbene derivatives undergo cyclization to form six-membered oxacycles. The bromine substituent directs regioselectivity by stabilizing partial positive charges through inductive effects, favoring endo-transition states.

Key Steps in Proposed Mechanism:

  • Protonation of paraformaldehyde generates electrophilic CH₂O⁺.
  • Nucleophilic attack by 4-bromostilbene’s double bond forms a carbocation intermediate.
  • Intramolecular cyclization yields a dioxane derivative, with bromine influencing ring-closure stereochemistry.

This pathway underscores the synergistic role of halogen substituents and Lewis acid catalysts in modulating cyclization efficiency.

XLogP3

5.1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Wikipedia

1-bromo-4-[(E)-2-phenylethenyl]benzene

Dates

Last modified: 08-19-2023

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